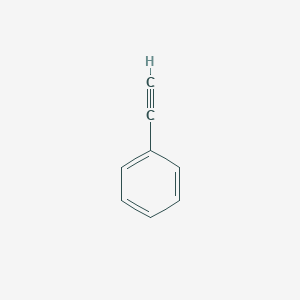

Phenylacetylene

Overview

Description

Phenylacetylene is a molecule that has been extensively studied due to its interesting properties and applications in organic synthesis. It is a molecule with multiple hydrogen bonding sites, which makes it a versatile reagent in forming diverse intermolecular structures with various other reagents. The balance between electrostatic and dispersion energy terms plays a crucial role in the interactions involving this compound .

Synthesis Analysis

The synthesis of this compound and its derivatives has been achieved through various methods. One such method involves solid-phase synthesis, where sequence-specific this compound oligomers are synthesized using a novel triazene linkage. This method allows for the production of oligomers with varying lengths and functionalities in gram quantities . Another approach is the Rh-catalyzed polymerization of this compound, which yields poly(this compound) with versatile electrical and optical properties . Additionally, this compound derivatives have been synthesized with naturally occurring molecules like sugars, leading to polymers with high molecular weights and stereoregularities .

Molecular Structure Analysis

The molecular structure of this compound has been characterized using various spectroscopic techniques. Solid-state NMR studies have provided insights into the polymerization mechanism and the structure of poly(this compound), revealing the cis-insertion mechanism of polymerization . The structural characteristics of this compound have also been examined through vibronic and rovibronic simulations, which have helped to understand the ground and excited state geometries of the molecule .

Chemical Reactions Analysis

This compound participates in a variety of chemical reactions. One notable reaction is the Sonogashira coupling on gold surfaces, where this compound reacts with iodobenzene to yield products like biphenyl and diphenyldiacetylene. This reaction is significant in synthetic organic chemistry and demonstrates that the cross-coupling chemistry is an intrinsic property of extended metallic gold surfaces . This compound also reacts with 1,1-difluoro-2,2-dichloroethylene to form new cyclobutane, cyclobutene, and cyclobutanone derivatives, showcasing its versatility in forming small-ring compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its polymers have been extensively studied. Poly(this compound)s exhibit solvatochromism, where their backbone absorptions change with variations in the surrounding media. They also show Cotton effects, indicating that the chiral sugar pendants induce the polymer chain to take a helical conformation . The polymers synthesized from this compound derivatives are thermally stable and exhibit tunable backbone conjugation and chain helicity, which can be influenced by external stimuli such as solvent and pH .

Scientific Research Applications

Gold(III)-Catalyzed Hydration

Phenylacetylene is used in experiments exploring the regioselectivity of hydration, employing gold(III) catalysts in green chemistry education. This reaction is important in introducing students to alkyne chemistry and sustainable practices in organic chemistry laboratories (Leslie & Tzeel, 2016).

Application in Organic Synthesis

Phenylacetylenes play a crucial role as key structural motifs in organic chemistry, used in bioactive molecules, synthetic intermediates, functional materials, and reagents. They are usually prepared using Sonogashira coupling or C-H activation strategies, and their synthesis is a significant area of study in organic chemistry (Mondal et al., 2019).

Hydrogen Bonding Characteristics

The study of this compound in the context of hydrogen bonding is fascinating. It offers insights into competitive hydrogen bonding in molecules without lone-pair electrons or strongly acidic/basic groups. This research contributes to the understanding of molecular interactions and bonding patterns (Maity et al., 2011).

In Polymer Science

This compound is used in the synthesis of various polymers, including poly(this compound), which has electrical and optical properties due to its π-conjugated backbone. Studies on its polymerization provide insights into the mechanisms controlling its regioselectivity and stereochemistry, valuable for developing advanced polymer materials (Ke et al., 2011).

Graphene Modification

This compound moieties have been used to modify graphene sheets, facilitating the attachment of various functional molecules. This innovation has applications in improving the photo-current responses of graphene materials, enhancing their utility in various technological applications (Wang et al., 2011).

Catalytic Applications

This compound is involved in catalytic reactions like methoxycarbonylation and hydrocarboxylation. Studies in this area focus on catalyst selection and recyclability, contributing to more sustainable and efficient chemical processes (Williams et al., 2011).

Mechanism of Action

- Phenylacetylene is a prototypical terminal acetylene, and it undergoes various reactions expected of this functional group .

Target of Action

Mode of Action

Safety and Hazards

Future Directions

Plasmonic catalysis is currently at the forefront of photocatalysis, enabling one to overcome the limitations of “classical” wide bandgap semiconductors for solar-driven chemistry . Phenylacetylene has been used in the development of plasmonic catalysts based on plasmonic-catalytic multicomponent nanoparticles for two types of molecular transformations: the selective hydrogenation of this compound and the oxygen evolution reaction .

properties

IUPAC Name |

ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6/c1-2-8-6-4-3-5-7-8/h1,3-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXCJVNBTNXOEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120851-94-7, 25038-69-1 | |

| Record name | Benzene, ethynyl-, homopolymer, (Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120851-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(phenylacetylene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25038-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1060211 | |

| Record name | Phenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] | |

| Record name | Phenylacetylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16560 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

2.06 [mmHg] | |

| Record name | Phenylacetylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16560 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

536-74-3, 28213-80-1 | |

| Record name | Phenylacetylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethynylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, ethenyl-, trimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028213801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethynylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, ethynyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylacetylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYNYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/239WSR2IBO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of phenylacetylene?

A1: this compound has a molecular formula of C8H6 and a molecular weight of 102.14 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Researchers have extensively studied the spectroscopic properties of this compound using various techniques. These include:

- Infrared (IR) Spectroscopy: Provides information about the vibrational modes of the molecule, particularly the characteristic C≡C and C-H stretches. [, , , , ]

- UV-Vis Spectroscopy: Reveals the electronic transitions within the molecule, indicating the presence of a conjugated π-system. [, , ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides details about the structure and environment of the hydrogen and carbon atoms in the molecule. [, , , ]

- IR-UV Ion-Dip Spectroscopy: A powerful technique used to study the vibrational and electronic properties of this compound and its isotopologues. [, ]

Q3: How does this compound behave in radical polymerization reactions?

A3: this compound acts as a retardant in radical polymerizations of vinyl monomers like styrene and methyl methacrylate. [] The growing polymer radical reacts with the ethynyl group of this compound, forming a stable radical that terminates the polymerization process.

Q4: What is the role of substituents on the reactivity of this compound derivatives in radical polymerization?

A4: Substituents on the phenyl ring of this compound can significantly impact its reactivity. Studies show that electron-donating groups enhance the reaction rate with electrophilic radicals, like those formed during the polymerization of styrene. [, ] This effect is evident in the Hammett-Brown correlations observed in these reactions.

Q5: How does this compound participate in the inhibition of ammonia monooxygenase (AMO)?

A5: this compound acts as a specific and irreversible inhibitor of AMO, a key enzyme in the nitrification process. [, ] Interestingly, the inhibition mechanism differs between archaeal and bacterial AMO, suggesting structural variations in the enzyme's active site.

Q6: Can this compound be used to differentiate between soluble methane monooxygenase (sMMO) and particulate methane monooxygenase (pMMO)?

A6: Yes, this compound can differentiate between sMMO and pMMO, both involved in methane oxidation. [] While it effectively inhibits sMMO at low concentrations, pMMO remains active at much higher concentrations. This differential inhibition makes this compound a valuable tool for studying methanotrophic activity.

Q7: How is this compound used in the synthesis of poly(this compound)s (PPAs)?

A7: this compound is the monomer for synthesizing PPAs, a class of polymers known for their interesting electrical and optical properties. [, , , , , , , ] Various catalysts, including rhodium-based systems and MoCl5, have been employed to control the polymerization process and achieve desired polymer properties.

Q8: How does the stereochemistry of PPAs affect their properties?

A8: The stereoregularity of PPAs significantly influences their properties. For example, cis-transoidal PPAs often exhibit different properties compared to their cis-cisoidal counterparts. [] Controlling the stereochemistry during polymerization is crucial for tailoring PPAs for specific applications.

Q9: What is the role of this compound in the synthesis of poly(vinylene-arsine)s?

A9: this compound copolymerizes with cyclooligoarsines in the presence of radical initiators to yield poly(vinylene-arsine)s. [] This reaction offers a novel route to organoarsenic polymers with potential applications in materials science.

Q10: How has computational chemistry been used to understand the polymerization of this compound?

A10: Density functional theory (DFT) calculations have provided valuable insights into the mechanism of Rh-catalyzed this compound polymerization. [] These studies revealed that the reaction proceeds through a Rh(I) insertion mechanism, with a specific preference for 2,1-insertion of the monomer, leading to head-to-tail regioselectivity.

Q11: Have computational methods been used to study the structure of this compound?

A11: Yes, ab initio Hartree-Fock calculations, using a 4-21 Gaussian basis set, have been employed to determine the optimized geometry and complete harmonic force field of this compound. [] These calculations, combined with experimental data, provide a detailed understanding of the molecule's structure and vibrational properties.

Q12: What is the impact of incorporating chiral substituents on the properties of PPAs?

A13: Incorporating chiral substituents into PPAs can induce helical conformations in the polymer backbone, resulting in materials with unique chiroptical properties. [, , ] These chiral PPAs show promise as enantioselective membranes for separating chiral molecules.

Q13: How stable are the acetylenic C-H bonds in this compound towards oxidation?

A14: While the acetylenic C-H bond in this compound is generally considered susceptible to oxidation, studies on poly(vinylene-arsine)s suggest that it can be surprisingly stable. [] The trivalent arsenic in the polymer backbone, despite its potential for oxidation, does not seem to promote oxidation of the adjacent acetylenic C-H.

Q14: What are some potential applications of this compound and its derivatives?

A14: this compound and its derivatives hold promise in a wide range of applications, including:

- Catalysis: As inhibitors for specific enzymes like AMO and sMMO, this compound derivatives can help study microbial processes. [, ]

- Materials Science: PPAs with tailored properties find applications in gas separation membranes, optoelectronic devices, and chiral separations. [, , , , , ]

- Chemical Synthesis: this compound is a versatile building block in organic synthesis, enabling the creation of complex molecules through various reactions, including Sonogashira coupling and [2+2] cycloadditions. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Quinolin-3-Ylpyridin-4-Yl)-1,5,6,7-Tetrahydro-4h-Pyrrolo[3,2-C]pyridin-4-One](/img/structure/B148613.png)

![3-[1-[[1-(4-Methylphenyl)cyclopropyl]-oxomethyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B148622.png)

![Carbamic acid, [(1R,2R)-3-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1-](/img/structure/B148627.png)

![2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B148630.png)

![2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methylthieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B148632.png)

![2-[(2-Phenylethyl)thio]nicotinic acid](/img/structure/B148639.png)

![(E)-But-2-enedioic acid;methyl (13Z)-13-ethylidene-4-hydroxy-18-(hydroxymethyl)-8-methyl-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2(7),3,5-triene-18-carboxylate](/img/structure/B148683.png)